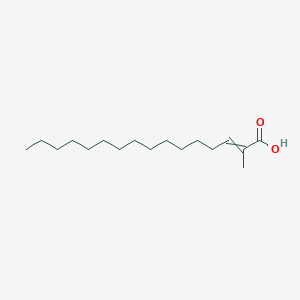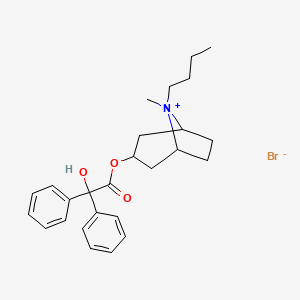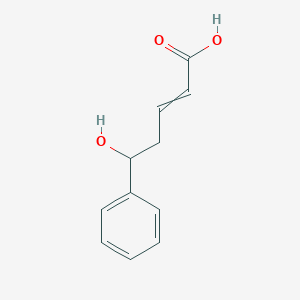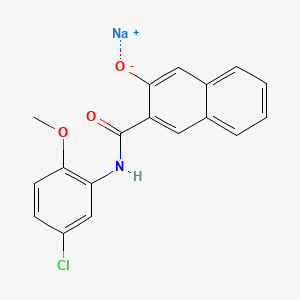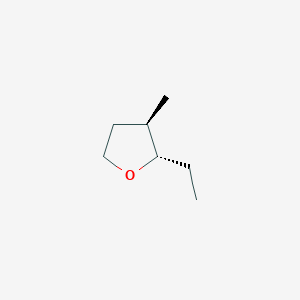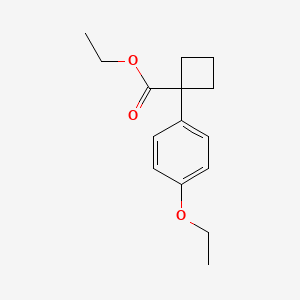![molecular formula C11H24O2Si B14459346 3-[Hexyl(dimethyl)silyl]propanoic acid CAS No. 73013-38-4](/img/structure/B14459346.png)
3-[Hexyl(dimethyl)silyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Hexyl(dimethyl)silyl]propanoic acid is an organosilicon compound with the molecular formula C11H24O2Si. It features a propanoic acid group attached to a silicon atom, which is further bonded to a hexyl group and two methyl groups. This compound is notable for its unique structural properties, which combine the characteristics of both silicon and organic acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hexyl(dimethyl)silyl]propanoic acid typically involves the reaction of hexyl(dimethyl)silane with a suitable propanoic acid derivative. One common method is the hydrosilylation of an alkene with hexyl(dimethyl)silane, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of a platinum catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-[Hexyl(dimethyl)silyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The silicon atom can participate in substitution reactions, where the hexyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
3-[Hexyl(dimethyl)silyl]propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[Hexyl(dimethyl)silyl]propanoic acid involves its interaction with molecular targets through its carboxylic acid and silicon-containing groups. These interactions can influence various biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[Hexyl(dimethyl)silyl]butanoic acid
- 3-[Hexyl(dimethyl)silyl]pentanoic acid
- 3-[Hexyl(dimethyl)silyl]hexanoic acid
Uniqueness
3-[Hexyl(dimethyl)silyl]propanoic acid is unique due to its specific combination of a propanoic acid group with a hexyl(dimethyl)silyl moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Propiedades
Número CAS |
73013-38-4 |
|---|---|
Fórmula molecular |
C11H24O2Si |
Peso molecular |
216.39 g/mol |
Nombre IUPAC |
3-[hexyl(dimethyl)silyl]propanoic acid |
InChI |
InChI=1S/C11H24O2Si/c1-4-5-6-7-9-14(2,3)10-8-11(12)13/h4-10H2,1-3H3,(H,12,13) |
Clave InChI |
YUSQLPKEKUAPSK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si](C)(C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt](/img/structure/B14459294.png)

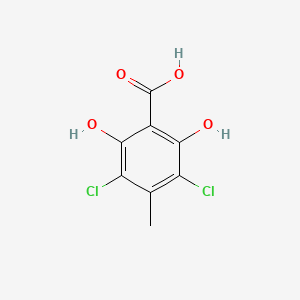
![6-(3-Hydroxybut-1-enyl)-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B14459308.png)
